molecular formula C21H26N4O B5691243 2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide

2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide

Cat. No. B5691243
M. Wt: 350.5 g/mol
InChI Key: IVCAYYCPNZZNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide, commonly known as TQ, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. TQ belongs to the class of quinoline-based compounds and is known for its diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of TQ is not fully understood, but it is believed to act through multiple pathways. TQ has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. TQ has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
TQ has been found to have a diverse range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. TQ has also been found to have antioxidant properties, which can protect cells from oxidative stress. In addition, TQ has been shown to have antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

TQ has several advantages for lab experiments, including its high yield and diverse range of biological activities. However, TQ also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving TQ.

Future Directions

There are several future directions for TQ research, including the development of new synthesis methods to improve the yield and purity of TQ. Further research is also needed to fully understand the mechanism of action of TQ and its potential therapeutic applications. In addition, the development of TQ derivatives with improved solubility and reduced toxicity could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

TQ can be synthesized through various methods, including the reaction of 2,3,6-trimethyl-4-chloroquinoline with 1-(1-methyl-1H-imidazol-2-yl)butan-1-one in the presence of a base. Another method involves the reaction of 2,3,6-trimethyl-4-chloroquinoline with 1-(1-methyl-1H-imidazol-2-yl)butan-1-ol in the presence of a base. The yield of TQ obtained through these methods is relatively high, making it an attractive compound for scientific research.

Scientific Research Applications

TQ has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. TQ has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

2,3,6-trimethyl-N-[1-(1-methylimidazol-2-yl)butyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-6-7-18(20-22-10-11-25(20)5)24-21(26)19-14(3)15(4)23-17-9-8-13(2)12-16(17)19/h8-12,18H,6-7H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCAYYCPNZZNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC=CN1C)NC(=O)C2=C3C=C(C=CC3=NC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide

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